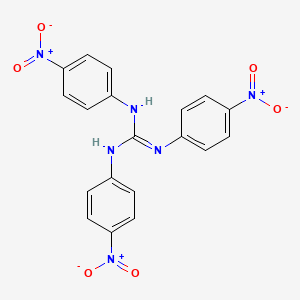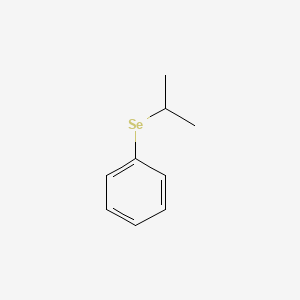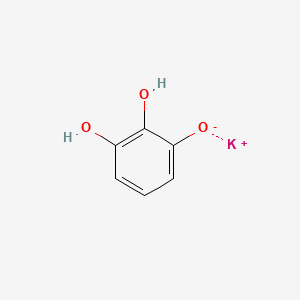![molecular formula C10H17Cl B14711367 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane CAS No. 10498-92-7](/img/structure/B14711367.png)
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloropropan-2-yl)bicyclo[221]heptane is a compound that belongs to the bicyclo[221]heptane family This family of compounds is characterized by a bicyclic structure that includes a seven-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane can be achieved through several methods. One common approach involves the use of a Diels-Alder reaction followed by a series of rearrangements. For example, a sequential Diels-Alder reaction/rearrangement sequence can be used to synthesize functionalized bicyclo[2.2.1]heptane derivatives . This method involves the use of a chiral Lewis acid to catalyze the reaction, resulting in high enantioselectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of photochemistry and organocatalysis has also been explored for the efficient production of bicyclo[2.2.1]heptane derivatives .
化学反応の分析
Types of Reactions
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbon derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of bicyclo[2.2.1]heptane, such as ketones, alcohols, and halogenated compounds .
科学的研究の応用
1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
作用機序
The mechanism of action of 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. For example, as a CXCR2 antagonist, the compound binds to the CXCR2 receptor, blocking its activation by chemokines such as interleukin-8 (IL-8). This inhibition can prevent the migration and invasion of cancer cells, thereby reducing metastasis .
類似化合物との比較
Similar Compounds
Similar compounds to 1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane include:
Bicyclo[2.2.1]heptane: The parent compound without the chloropropyl group.
2-Chlorobicyclo[2.2.1]heptane: A closely related compound with a chlorine atom at a different position.
Bicyclo[2.2.1]heptane-1-carboxylates: Derivatives with carboxylate functional groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to act as a selective CXCR2 antagonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic applications .
特性
CAS番号 |
10498-92-7 |
|---|---|
分子式 |
C10H17Cl |
分子量 |
172.69 g/mol |
IUPAC名 |
1-(2-chloropropan-2-yl)bicyclo[2.2.1]heptane |
InChI |
InChI=1S/C10H17Cl/c1-9(2,11)10-5-3-8(7-10)4-6-10/h8H,3-7H2,1-2H3 |
InChIキー |
RUCBURJHEWRPIA-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C12CCC(C1)CC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


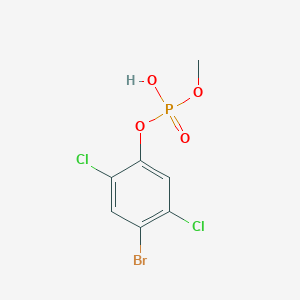
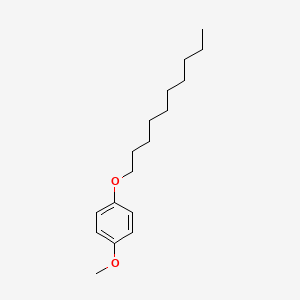

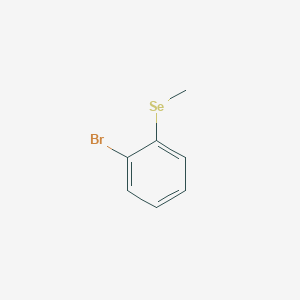
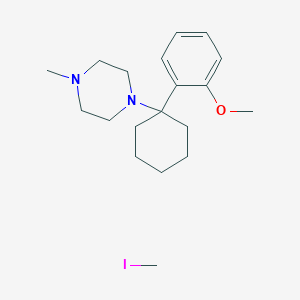
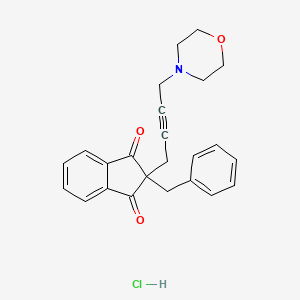
![(3-Methoxy-5-oxo-6,7,8,9-tetrahydrobenzo[7]annulen-2-yl) acetate](/img/structure/B14711331.png)
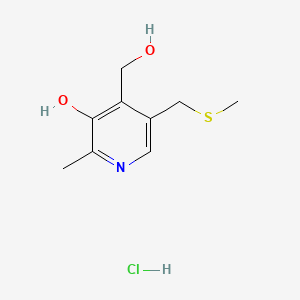
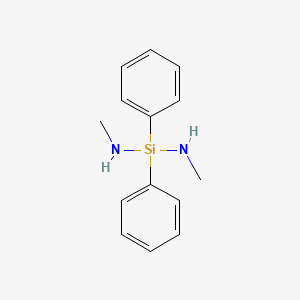
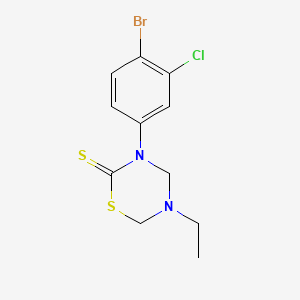
![Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium](/img/structure/B14711356.png)
